(R)-3-(tert-Butoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-t-Butoxypyrrolidine is a chiral pyrrolidine derivative with a tert-butoxy group attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-t-Butoxypyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a tert-butylating agent. One common method is the alkylation of ®-pyrrolidine with tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of ®-3-t-Butoxypyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-t-Butoxypyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, thiols, or amines can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various functionalized pyrrolidine derivatives.
Scientific Research Applications
®-3-t-Butoxypyrrolidine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ®-3-t-Butoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-3-t-Butoxypyrrolidine: The enantiomer of ®-3-t-Butoxypyrrolidine, with similar chemical properties but different biological activities due to its opposite chirality.
3-t-Butoxypyrrolidine: The racemic mixture containing both ®- and (S)-enantiomers.
N-tert-Butylpyrrolidine: A related compound with a tert-butyl group attached to the nitrogen atom instead of the carbon atom.
Uniqueness
®-3-t-Butoxypyrrolidine is unique due to its specific chiral configuration and the presence of the tert-butoxy group at the third carbon atom. This configuration imparts distinct chemical and biological properties, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine |
InChI |
InChI=1S/C8H17NO/c1-8(2,3)10-7-4-5-9-6-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
KUXRXZFYHVZKAN-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1CCNC1 |
Canonical SMILES |
CC(C)(C)OC1CCNC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.